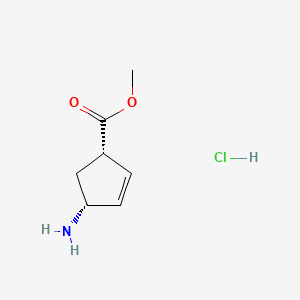
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of cyclopentene, featuring an amino group and a carboxylate ester. This compound is often used in research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and quality control is also common to meet industrial standards.
化学反応の分析
Types of Reactions
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride
- (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
Uniqueness
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is unique due to its methyl ester group, which imparts different chemical properties compared to its acid counterparts. This modification can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound in research and industrial applications.
生物活性
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Methyl (1S,4R)-4-amino-2-cyclopentene-1-carboxylate hydrochloride
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- CAS Number : 229613-83-6
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to establish efficacy.
Research Findings
Recent studies have focused on the pharmacological effects and safety profile of this compound.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study on Antimicrobial Properties :
- A study evaluated the compound against a panel of bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
- : Suggests potential for development as an antimicrobial agent.
-
Case Study on Neurological Impact :
- Research involving receptor binding assays indicated that the compound may influence dopamine and serotonin receptors.
- : Highlights potential applications in treating mood disorders or neurodegenerative diseases.
Safety and Toxicity
Safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further toxicological studies are required to fully understand its safety profile.
Table 2: Toxicity Profile
特性
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRZYIXFKDJEK-IBTYICNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














